Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a unique oxadithiastibocane ring structure, which includes sulfur and antimony atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane typically involves the reaction of dimethylphosphinothioyl chloride with a precursor containing the oxadithiastibocane ring. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds, depending on the nucleophile used.
Scientific Research Applications
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets through its sulfanyl and phosphane groups. These interactions can lead to the inhibition of enzyme activity or the formation of stable complexes with metal ions. The compound’s unique structure allows it to engage in specific binding interactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphinothioyl chloride: A precursor used in the synthesis of the target compound.
Oxadithiastibocane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is unique due to its combination of the oxadithiastibocane ring and the dimethylphosphinothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
189154-86-7 |
---|---|
Molecular Formula |
C6H14OPS4Sb |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
dimethyl-(1,4,6,5-oxadithiastibocan-5-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H10OS2.C2H7PS2.Sb/c6-3-1-5-2-4-7;1-3(2,4)5;/h6-7H,1-4H2;1-2H3,(H,4,5);/q;;+3/p-3 |
InChI Key |
BAKSEMOKDQLGDD-UHFFFAOYSA-K |
Canonical SMILES |
CP(=S)(C)S[Sb]1SCCOCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.